molecular formula C15H16N2S B086556 1-(beta-Phenethyl)-3-phenyl-2-thiourea CAS No. 15093-42-2

1-(beta-Phenethyl)-3-phenyl-2-thiourea

Cat. No. B086556
CAS RN: 15093-42-2
M. Wt: 256.4 g/mol
InChI Key: MQOBLGHESXFRAZ-UHFFFAOYSA-N
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Description

1-(beta-Phenethyl)-3-phenyl-2-thiourea is part of a broader class of thiourea derivatives, which are known for their versatile applications in organic synthesis, material sciences, and as ligands in the synthesis of complex compounds. These compounds are particularly interesting for their structural characteristics and the specific functionalities they introduce into various chemical reactions and materials.

Synthesis Analysis

The synthesis of thiourea derivatives, including 1-(beta-Phenethyl)-3-phenyl-2-thiourea, often involves the reaction of amine compounds with isothiocyanates or thiocarbonyl compounds. A notable example of thiourea synthesis involves the use of bifunctional catalysts bearing a thiourea moiety for enantio- and diastereoselective Michael reactions, which highlights the synthetic versatility of thioureas (Okino et al., 2005).

Molecular Structure Analysis

The molecular and crystal structure of thiourea derivatives, including 1-(beta-Phenethyl)-3-phenyl-2-thiourea, has been extensively studied. These studies reveal that thioureas typically exhibit planar molecular structures with significant intra- and intermolecular hydrogen bonding, contributing to their stability and reactivity. For instance, structural analysis through X-ray crystallography and spectroscopic methods provides detailed insights into the planar configurations and hydrogen-bonding patterns characteristic of thiourea compounds (Saeed et al., 2015).

Chemical Reactions and Properties

Thiourea derivatives are known for their participation in a variety of chemical reactions, serving as catalysts, ligands, and reagents. They are involved in reactions such as Michael additions, nucleophilic substitutions, and cyclization reactions. Their chemical properties make them suitable for applications in asymmetric synthesis, demonstrating high enantioselectivity and diastereoselectivity in organic reactions (Takemoto, 2010).

Scientific Research Applications

Corrosion Inhibition

Phenethyl-thiourea derivatives have been evaluated for their effectiveness as corrosion inhibitors for carbon steel in acidic media. These compounds, including those similar to 1-(beta-Phenethyl)-3-phenyl-2-thiourea, show significant inhibitory effects against corrosion, acting as mixed inhibitors. The maximum anticorrosion efficiency observed was 98% for specific thiourea derivatives, demonstrating their potential as corrosion protectants in industrial applications (Valbon, 2017).

Plant Growth Regulation

Thiourea derivatives have also shown promising gibberellin-like activity, influencing plant growth positively. Specifically, certain thiourea compounds have been synthesized and tested for their ability to promote Arabidopsis thaliana hypocotyl elongation and rice germination, exhibiting higher activity than gibberellin A3 and demonstrating potential as plant growth regulators (Yang et al., 2021).

Optical Properties

Research into the structure, morphology, and optical properties of chiral phenethyl-thiourea derivatives has provided insights into their potential applications in optics. For example, compounds have been synthesized and analyzed for their crystal morphology, molecular packing, and optical effects, such as refractive indices and electro-optic coefficients, suggesting uses in electro-optic devices (Kaminsky et al., 2010).

Catalysis and Chemical Reactions

Phenethyl-thiourea derivatives have been explored as catalysts in various asymmetric chemical reactions, demonstrating their utility in organic synthesis. For instance, they have been used in asymmetric hydrosilylation reactions, offering a pathway to synthesize compounds with high enantiomeric excess, and indicating their valuable role in developing new catalytic processes (Santacruz et al., 2009).

Future Directions

While specific future directions for 1-(beta-Phenethyl)-3-phenyl-2-thiourea are not available, research into related compounds suggests potential applications in antimicrobial activity .

properties

IUPAC Name

1-phenyl-3-(2-phenylethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOBLGHESXFRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164654
Record name Thiourea, N-phenyl-N'-(2-phenylethyl)- (9CI)
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Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805621
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(beta-Phenethyl)-3-phenyl-2-thiourea

CAS RN

15093-42-2
Record name N-(2-Phenylethyl)-N'-phenylthiourea
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Record name 15093-42-2
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Record name Thiourea, N-phenyl-N'-(2-phenylethyl)- (9CI)
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Record name 1-PHENETHYL-3-PHENYL-2-THIOUREA
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Record name N-(2-PHENYLETHYL)-N'-PHENYLTHIOUREA
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